molecular formula C13H10FNO3 B12850337 ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate

ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate

Cat. No.: B12850337
M. Wt: 247.22 g/mol
InChI Key: YARAGYSZCQVRGE-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a suitable ketone or aldehyde under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The precise conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule, using reagents such as halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated carboxylate ester group may enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate: Unique due to its specific fluorinated ester group.

    Indole-3-acetic acid: A plant hormone with a simpler structure and different biological activities.

    5-fluoroindole: A fluorinated indole derivative with distinct chemical properties and applications.

Uniqueness

This compound stands out due to its combination of a furoindole core and a fluorinated carboxylate ester, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C13H10FNO3
  • Molecular Weight : 247.22 g/mol
  • CAS Number : 1037763-95-3

This compound features a furo[2,3-e]indole framework with a fluorine substituent at the 4-position, which may influence its biological activity and pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It appears to interact with specific cellular pathways involved in cancer progression, although detailed mechanisms remain to be elucidated.
  • Neurological Effects : There is evidence that it may influence neurological pathways. This could involve interactions with neurotransmitter systems or neuroprotective properties.
  • Receptor Interactions : The compound is believed to interact with various biological receptors and enzymes, which is crucial for understanding its pharmacodynamics and therapeutic potential .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds within the furo[2,3-e]indole class. For example:

  • Cytotoxicity Assays : Compounds structurally similar to this compound have been tested against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. Results indicated varying degrees of cytotoxicity, suggesting potential for further investigation into their mechanisms of action .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom at the 4-position has been shown to enhance the binding affinity of compounds to specific targets compared to non-fluorinated analogs. This suggests that fluorination may be a beneficial modification for increasing biological activity .

Comparative Analysis

A comparison of this compound with other related compounds highlights its unique features:

Compound NameCAS NumberMolecular FormulaNotable Features
This compound1037763-95-3C13H10FNO3Contains fluorine substituent
Ethyl 6H-furo[2,3-e]indole-7-carboxylateN/AC13H11NO3No fluorine substituent
Ethyl 5-methyl-6H-furo[2,3-e]indole-7-carboxylateN/AN/AMethyl group at position five

Properties

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate

InChI

InChI=1S/C13H10FNO3/c1-2-17-13(16)11-5-8-10(15-11)6-9(14)7-3-4-18-12(7)8/h3-6,15H,2H2,1H3

InChI Key

YARAGYSZCQVRGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=C(C=C2N1)F)C=CO3

Origin of Product

United States

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